REACTION_CXSMILES
|
[S].N.[SH2:3].[CH2:4](Cl)[CH2:5][CH2:6][CH2:7][CH2:8][CH3:9]>CO>[CH2:4]([S:3][S:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9])[CH2:5][CH2:6][CH2:7][CH2:8][CH3:9] |^3:0|
|
Name
|
|
Quantity
|
1.5 mol
|
Type
|
reactant
|
Smiles
|
[S]
|
Name
|
|
Quantity
|
6 mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
1.5 mol
|
Type
|
reactant
|
Smiles
|
S
|
Name
|
stainless steel
|
Quantity
|
3 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 mol
|
Type
|
reactant
|
Smiles
|
C(CCCCC)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered free of ammonium chloride
|
Type
|
DISTILLATION
|
Details
|
the filtrate was distilled
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)SSCCCCCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 83.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |